

Autofluorescence in the Near-Infrared (NIR) Window: An In-Depth Technical Guide

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Abstract

Fluorescence imaging in the near-infrared (NIR) window has emerged as a powerful tool for deep-tissue in vivo and in vitro imaging, offering significant advantages over traditional visible light imaging. The reduced scattering and absorption of light in the NIR spectrum (700-1700 nm) allows for greater penetration depth and improved spatial resolution. However, a significant challenge in NIR imaging is the phenomenon of autofluorescence, the intrinsic emission of light by biological structures upon excitation. This endogenous fluorescence can obscure the signal from exogenous probes, leading to a decreased signal-to-background ratio (SBR) and compromising imaging sensitivity. This technical guide provides a comprehensive overview of autofluorescence in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, its primary sources, its impact on imaging, and detailed methodologies for its mitigation.

Introduction to NIR Autofluorescence

Fluorescence imaging is a critical technique in biomedical research and clinical practice for visualizing biological structures and processes with high sensitivity.^[1] The shift from the visible spectrum to the NIR window significantly enhances imaging depth and clarity due to lower tissue absorption by chromophores like hemoglobin and reduced light scattering.^{[2][3]} Despite these advantages, endogenous fluorophores within tissues can emit their own light upon excitation, creating a background signal known as autofluorescence. This autofluorescence is a

major limiting factor in achieving high-contrast images, as it can mask the specific signal from targeted fluorescent probes.[\[2\]](#)

The NIR spectrum is broadly divided into two windows: NIR-I (700-900 nm) and NIR-II (1000-1700 nm), also known as the short-wave infrared (SWIR) region.[\[2\]](#) A key advantage of moving to the NIR-II window is the substantial reduction in autofluorescence, leading to significantly improved SBR and imaging quality.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Sources of NIR Autofluorescence

Autofluorescence in the NIR window originates from both endogenous biomolecules within the subject and exogenous sources, particularly in preclinical research settings.

Endogenous Fluorophores

Several intrinsic biomolecules contribute to tissue autofluorescence in the NIR region:

- **Collagen and Elastin:** These structural proteins are major components of the extracellular matrix and are known to exhibit autofluorescence that can extend into the NIR-I region.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P)H):** This essential coenzyme in cellular metabolism is a well-known endogenous fluorophore, with its emission tail potentially contributing to background in the lower NIR-I range.[\[7\]](#)[\[10\]](#)
- **Lipofuscin:** These aggregates of oxidized proteins and lipids accumulate in cells with age and are a significant source of broad-spectrum autofluorescence, which can extend into the NIR region.[\[11\]](#)[\[12\]](#)
- **Melanin:** This pigment, abundant in skin and eyes, is a notable source of NIR autofluorescence, particularly in ocular imaging.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Exogenous Sources in Preclinical Imaging

In the context of preclinical animal studies, a primary contributor to NIR autofluorescence is the diet of the animals:

- Chlorophyll: Standard rodent chow often contains alfalfa, which is rich in chlorophyll. The emission tail of chlorophyll can extend into the NIR-I region, causing significant autofluorescence in the gastrointestinal tract.[2]

Impact of Autofluorescence on NIR Imaging

The primary and most critical impact of autofluorescence is the degradation of the signal-to-background ratio (SBR). A high background signal from autofluorescence can:

- Mask Weak Signals: It can obscure the fluorescence from targeted probes, especially when the probe concentration is low or the target is deep within the tissue.[2]
- Reduce Imaging Sensitivity: The decreased SBR limits the ability to detect subtle changes in fluorescence intensity, thereby reducing the overall sensitivity of the imaging technique.[1]
- Confound Quantification: High and variable background fluorescence makes accurate quantification of the probe's signal challenging.
- Hinder Precise Demarcation: In applications like image-guided surgery, autofluorescence can blur the margins of a tumor or other targeted tissues.[2]

Quantitative Analysis of Autofluorescence

The intensity of autofluorescence is dependent on the tissue type, the excitation wavelength, and the emission window. The following tables summarize key quantitative data related to autofluorescence and commonly used NIR fluorophores.

Table 1: Reduction of Autofluorescence in Preclinical Imaging

Experimental Parameter Change	Reduction in Autofluorescence Intensity	Reference
Switching from standard chow to a purified (alfalfa-free) diet	> 2 orders of magnitude	[1] [2] [16]
Shifting excitation wavelength from 670 nm to 760 nm or 808 nm	> 2 orders of magnitude	[1] [2] [16]
Shifting emission detection from NIR-I (<975 nm) to NIR-II (>1000 nm)	> 2 orders of magnitude	[1] [2] [16]

Table 2: Properties of Selected NIR-II Fluorophores

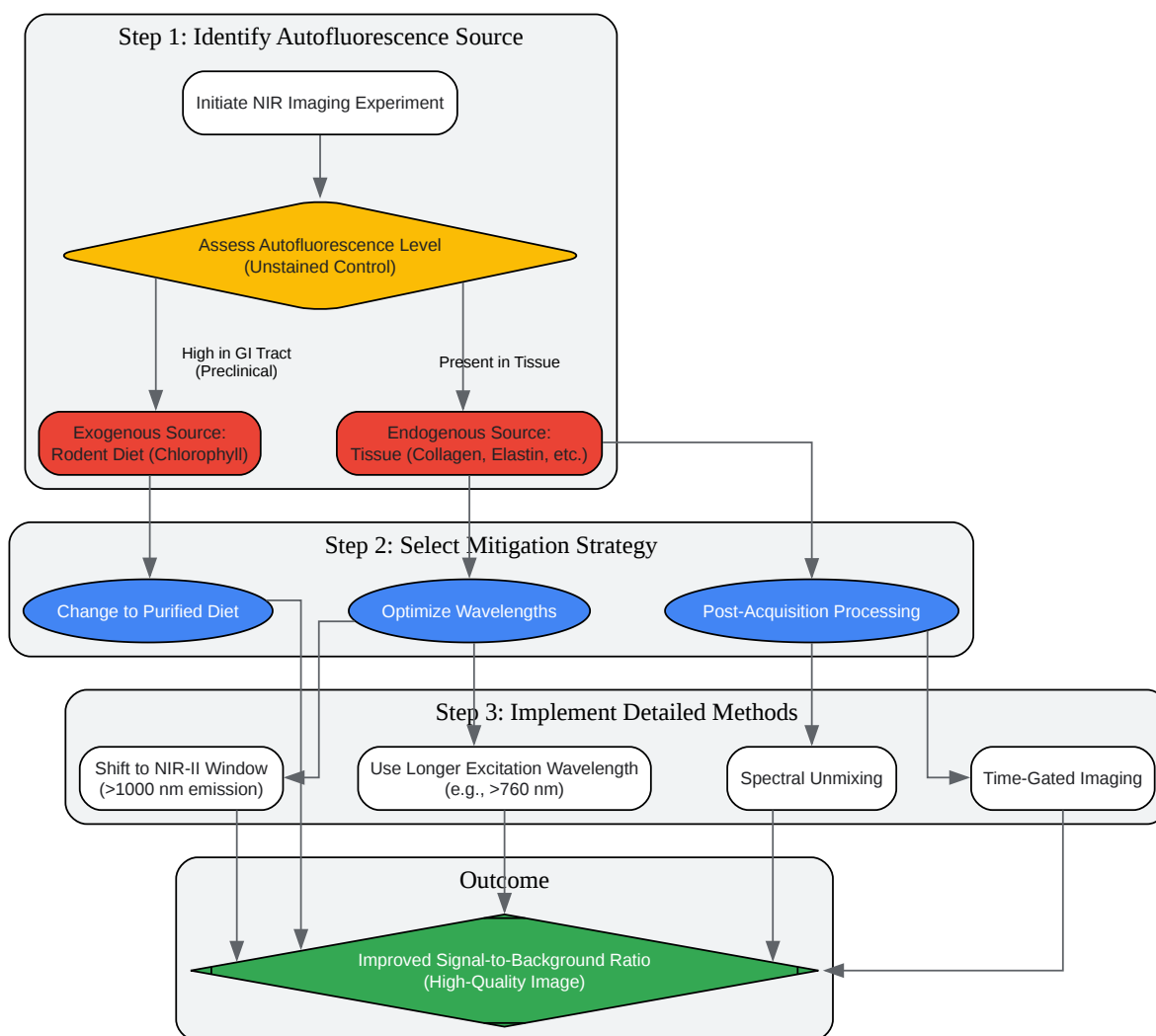
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (%)	Stokes Shift (nm)	Reference
IR-26	~810	>1000	0.05 (in DMSO)	>190	[13] [17]
CH1055-PEG	~808	>1000	0.03	>192	[17]
FD-1080	>900	1080	5.94 (complexed)	>180	[17]
Flavylium Polymethine Dyes	~800	>1000	>0.53	>200	[17]
DMA-TTDT2 (encapsulated)	~823	1030	0.28	207	[6]
Pip-TTDT2 (encapsulated)	~823	1075	0.18	252	[6]
Morp-TTDT2 (encapsulated)	~823	1050	0.13	227	[6]

Methodologies for Mitigating Autofluorescence

Several strategies can be employed to minimize the impact of autofluorescence on NIR imaging. The choice of method depends on the specific application and the sources of autofluorescence.

Experimental Design and Optimization

The following diagram illustrates a logical workflow for identifying and mitigating sources of autofluorescence.



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Caption: Workflow for identifying and mitigating NIR autofluorescence.

Detailed Experimental Protocols

This protocol is adapted from studies demonstrating the impact of diet and imaging parameters on autofluorescence.^{[1][2][16]}

- Animal and Diet Preparation:
 - House two groups of mice (e.g., nude mice) in identical conditions.
 - Feed one group a standard chow diet containing alfalfa.
 - Feed the second group a purified, alfalfa-free diet for at least one week prior to imaging.
- Imaging System Setup:
 - Use a preclinical in vivo imaging system equipped for both NIR-I and NIR-II detection (e.g., an IR VIVO imager).
 - The system should have multiple laser excitation sources (e.g., 670 nm, 760 nm, 808 nm) and appropriate emission filters for NIR-I (e.g., 700-975 nm) and NIR-II (e.g., 1000-1600 nm).
- Image Acquisition:
 - Anesthetize the mice and place them in the imaging chamber.
 - For each mouse, acquire a series of images using different combinations of excitation and emission filters.
 - NIR-I Imaging:
 - Excite at 670 nm, collect emission from 700-975 nm.
 - Excite at 760 nm, collect emission from 800-975 nm.
 - NIR-II Imaging:
 - Excite at 808 nm, collect emission from 1000-1600 nm.

- Maintain consistent imaging parameters (e.g., exposure time, laser power) for comparable images.
- Acquire a dark-count background image for each imaging sequence and subtract it from the corresponding image.
- Data Analysis:
 - Define regions of interest (ROIs) over the abdomen and other areas of the mice.
 - Quantify the average fluorescence intensity within these ROIs for each imaging condition and diet group.
 - Compare the autofluorescence levels between the two diet groups and across the different imaging parameters to determine the optimal conditions for minimizing autofluorescence.

Spectral unmixing is a computational method to separate the contributions of different fluorophores, including autofluorescence, from a multispectral image.[\[10\]](#)[\[18\]](#)

- Acquisition of Reference Spectra:
 - Prepare a control sample of unstained tissue of the same type as the experimental sample.
 - Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of the unstained tissue to obtain the characteristic emission spectrum of the autofluorescence.
 - Acquire reference spectra for each exogenous fluorophore used in the experiment from samples containing only that single fluorophore.
- Experimental Image Acquisition:
 - Prepare the experimental sample with the desired fluorescent labels.
 - Acquire a lambda stack of the experimental sample, ensuring the wavelength range covers the emission spectra of all fluorophores and the autofluorescence.

- Linear Unmixing Algorithm:
 - Use imaging software with linear unmixing capabilities (e.g., ZEN, LAS X, ImageJ/Fiji plugins).
 - Input the acquired lambda stack of the experimental sample.
 - Provide the reference spectra for the autofluorescence and each of the exogenous fluorophores.
 - The software will then calculate the contribution of each spectral component to every pixel in the image, generating separate images for each fluorophore and the autofluorescence.
- Image Analysis:
 - The resulting image for autofluorescence can be discarded or analyzed separately.
 - The images for the exogenous fluorophores will have the autofluorescence component computationally removed, resulting in a higher SBR.

This technique leverages the difference in fluorescence lifetimes between most endogenous fluorophores (typically short, <10 ns) and some exogenous probes with longer lifetimes (>15 ns).^[4]

- System Requirements:
 - A pulsed laser source for excitation.
 - A time-correlated single-photon counting (TCSPC) system or an intensified CCD (ICCD) camera capable of fast gating.
 - A long-lifetime fluorescent probe (e.g., certain ruthenium complexes or specialized organic dyes).
- Image Acquisition:
 - Excite the sample with the pulsed laser.

- Set the detector to only collect photons that arrive after a certain time delay (the "gate") following each laser pulse.
- The gate is typically set to be longer than the fluorescence lifetime of the autofluorescence (e.g., a 20 ns delay).
- Signal Separation:
 - The short-lived autofluorescence will have decayed significantly before the detector gate opens.
 - The long-lived fluorescence from the specific probe will still be emitting photons when the gate opens, and these photons will be collected.
- Image Reconstruction:
 - The final image is constructed only from the photons collected during the time gate.
 - This process effectively eliminates the contribution from the short-lived autofluorescence, dramatically improving the SBR. With a 20 ns time gate, over 96% of autofluorescence can be eliminated.[\[4\]](#)

Future Perspectives and Conclusion

The challenge of autofluorescence in NIR imaging is being actively addressed through the development of novel contrast agents and advanced imaging technologies. The continued development of NIR-II fluorophores with high quantum yields and long Stokes shifts will be crucial for pushing the boundaries of imaging depth and sensitivity.[\[17\]](#) Furthermore, the integration of advanced computational methods like deep learning for real-time autofluorescence removal holds promise for further enhancing image quality.

In conclusion, while autofluorescence presents a significant hurdle in NIR imaging, a thorough understanding of its sources and the strategic implementation of mitigation techniques can overcome this limitation. By carefully selecting animal diet in preclinical studies, optimizing excitation and emission wavelengths, and employing advanced techniques like spectral unmixing and time-gated imaging, researchers can significantly improve the quality and

quantitative accuracy of NIR fluorescence imaging, thereby unlocking its full potential for advancing biomedical research and drug development.

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